molecular formula C10H14O3 B592598 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene CAS No. 1859-22-9

1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene

Cat. No.: B592598
CAS No.: 1859-22-9
M. Wt: 182.219
InChI Key: QVGJPFJLAOGTLJ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,8-Trioxa-dispiro[4142]tridec-12-ene is a chemical compound with a unique structure characterized by three oxygen atoms and a dispiro arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to facilitate the formation of the dispiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions may produce various reduced forms of the compound.

Scientific Research Applications

1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving biological systems to understand its interactions and effects.

    Medicine: Research into potential medicinal applications, such as drug development, is ongoing.

    Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene include other dispiro compounds with different substituents or ring structures. Examples include:

  • 1,6,8-Trioxa-dispiro[4.1.4.2]tridecane
  • 1,6,8-Trioxa-dispiro[4.1.4.2]tridec-11-ene

Uniqueness

This compound is unique due to its specific dispiro structure and the presence of three oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

4,6,8-trioxadispiro[4.1.47.25]tridec-12-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-9(11-7-1)5-6-10(13-9)4-2-8-12-10/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGJPFJLAOGTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C=CC3(O2)CCCO3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716995
Record name 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21711-17-1
Record name 1,6,8-Trioxadispiro[4.1.4~7~.2~5~]tridec-12-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.